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molecular formula C13H21N5O2S2 B1677463 1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide CAS No. 78441-46-0

1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide

Cat. No. B1677463
M. Wt: 343.5 g/mol
InChI Key: MLEQRRUOXXDANO-UHFFFAOYSA-N
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Patent
US04380639

Procedure details

Reaction of a methanolic solution of 3,4-dimethoxy-1,2,5-thiadiazole 1-oxide [prepared in Example 4, Step A] with one equivalent of methylamine and treatment of the resultant 3-methoxy-4-methylamino-1,2,5-thiadiazole 1-oxide with one equivalent of 2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamine yields the title compound, which is identical to the product prepared in Example 18.
Quantity
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
3-methoxy-4-methylamino-1,2,5-thiadiazole 1-oxide
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C(OC)=NS(=O)N=1.CN.CO[C:15]1[C:19]([NH:20][CH3:21])=[N:18][S:17](=[O:22])[N:16]=1.[CH3:23][N:24]([CH2:26][C:27]1[O:31][C:30]([CH2:32][S:33][CH2:34][CH2:35][NH2:36])=[CH:29][CH:28]=1)[CH3:25]>>[CH3:25][N:24]([CH2:26][C:27]1[O:31][C:30]([CH2:32][S:33][CH2:34][CH2:35][NH:36][C:15]2[C:19]([NH:20][CH3:21])=[N:18][S:17](=[O:22])[N:16]=2)=[CH:29][CH:28]=1)[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NS(N=C1OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
3-methoxy-4-methylamino-1,2,5-thiadiazole 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NS(N=C1NC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CSCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC=C(O1)CSCCNC1=NS(N=C1NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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